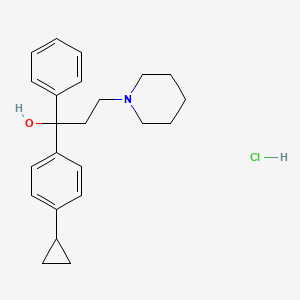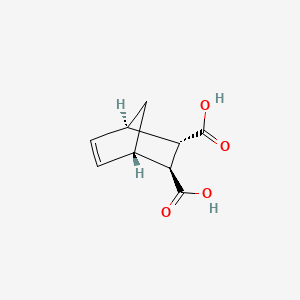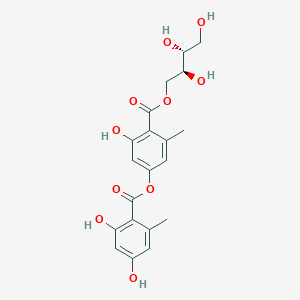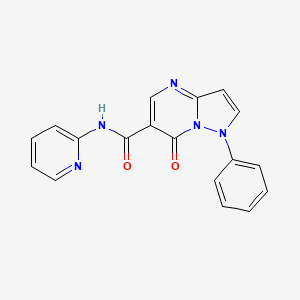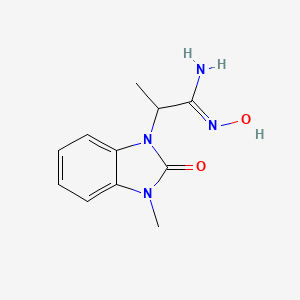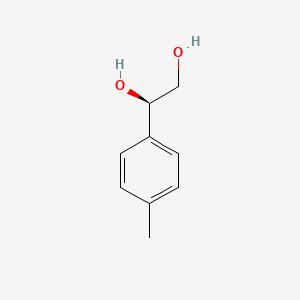
(Z)-4,8-Dimethyl-3,7-nonadien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4,8-Dimethyl-3,7-nonadien-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by its unique structure, which includes a nonadiene backbone with two methyl groups and a hydroxyl group. This compound is often found in natural essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dimethyl-1,3,7-nonatriene.
Hydroboration-Oxidation: The nonatriene undergoes hydroboration using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired alcohol.
Isomerization: The resulting product is then subjected to isomerization to obtain the (Z)-isomer of 4,8-Dimethyl-3,7-nonadien-2-ol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to selectively hydrogenate the nonadiene precursor.
Distillation: Purification of the final product through distillation to achieve the desired purity and isomeric form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4,8-Dimethyl-3,7-nonadien-2-one.
Reduction: 4,8-Dimethyl-3,7-nonadiene.
Substitution: 4,8-Dimethyl-3,7-nonadien-2-yl chloride.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and fragrances.
Biology and Medicine:
Pheromone Research: Studied for its role as a pheromone in certain insect species.
Industry:
Flavoring Agent: Used as a flavoring agent in the food industry.
Cosmetics: Incorporated into cosmetic products for its fragrance.
Wirkmechanismus
The mechanism of action of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol involves its interaction with specific molecular targets such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-4,8-Dimethyl-3,7-nonadien-2-ol: The trans isomer of the compound with similar chemical properties but different spatial arrangement.
4,8-Dimethyl-1,3,7-nonatriene: A precursor in the synthesis of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol.
Uniqueness:
Isomeric Form: The (Z)-isomer has distinct physical and chemical properties compared to its (E)-counterpart.
Aroma Profile: The specific arrangement of atoms in the (Z)-isomer contributes to its unique aroma, making it more desirable in the fragrance industry.
Eigenschaften
CAS-Nummer |
81535-53-7 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3Z)-4,8-dimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8,11-12H,5,7H2,1-4H3/b10-8- |
InChI-Schlüssel |
NYPOJSCNHYUZRG-NTMALXAHSA-N |
Isomerische SMILES |
CC(/C=C(/C)\CCC=C(C)C)O |
Kanonische SMILES |
CC(C=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





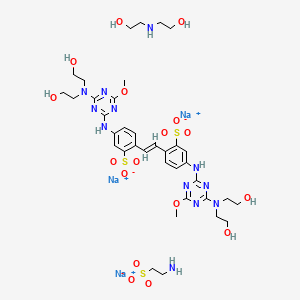
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)

